MFCD02333776

Description

Current Understanding and Research Gaps Pertaining to the Chemical Compound

The current understanding of 2,4-dibromo-6-(1H-pyrazol-1-yl)aniline is primarily derived from its classification as a substituted aniline (B41778) and a pyrazole (B372694) derivative. The dibromoaniline moiety is a well-established precursor and intermediate in the synthesis of a variety of more complex molecules. For instance, dibromoaniline derivatives are utilized in the preparation of compounds with potential applications in medicinal chemistry, including as intermediates for anticancer agents and fungicides. nih.gov The pyrazole ring system is also a cornerstone in medicinal chemistry and materials science, known for its presence in a wide array of biologically active compounds and its utility as a ligand in coordination chemistry. ijnrd.orgnih.gov

A significant research gap exists in the specific characterization and application of 2,4-dibromo-6-(1H-pyrazol-1-yl)aniline. There is a lack of dedicated studies on its synthesis, reactivity, and potential biological activities. While synthetic routes for analogous compounds, such as other substituted dibromoanilines and pyrazole-substituted aromatics, have been described, the specific methodology for the efficient synthesis of this particular compound is not extensively documented in academic papers. google.comgoogle.commdpi.com Furthermore, its potential as a ligand for metal complexes, a common application for pyrazole-containing molecules, remains largely unexplored. researchgate.net

Significance of In-depth Academic Exploration of the Chemical Compound

A thorough academic exploration of 2,4-dibromo-6-(1H-pyrazol-1-yl)aniline is significant for several reasons. The combination of a dibrominated aniline and a pyrazole group within a single molecule presents a unique scaffold for the development of new chemical entities.

The presence of bromine atoms and a pyrazole ring suggests potential for this compound to serve as a versatile building block in organic synthesis. The bromine atoms can be sites for further functionalization through cross-coupling reactions, allowing for the construction of more complex molecular architectures. The pyrazole moiety can act as a coordinating ligand for a variety of metal ions, opening avenues for the development of new catalysts, materials with interesting magnetic or optical properties, or metallo-drugs. researchgate.netresearchgate.net

Interactive Data Tables

Table 1: Physical and Chemical Properties of 2,4-dibromo-6-(1H-pyrazol-1-yl)aniline (MFCD02333776)

| Property | Value |

| Molecular Formula | C9H7Br2N3 |

| Molecular Weight | 316.98 g/mol |

| Appearance | Solid (form) sigmaaldrich.com |

| CAS Number | 1269300-98-3 |

Structure

3D Structure

Properties

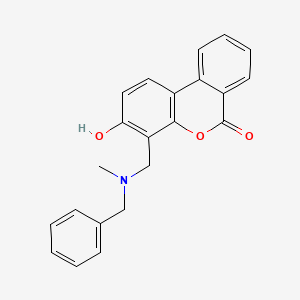

IUPAC Name |

4-[[benzyl(methyl)amino]methyl]-3-hydroxybenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-23(13-15-7-3-2-4-8-15)14-19-20(24)12-11-17-16-9-5-6-10-18(16)22(25)26-21(17)19/h2-12,24H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRWAOWKWHHROR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of the Chemical Compound

Advanced Synthetic Routes for Chromen-4-one Derivatives

The synthesis of the chromen-4-one skeleton, the likely core of MFCD02333776, can be achieved through several established and advanced methodologies. These routes often involve the formation of a chalcone (B49325) intermediate followed by oxidative cyclization.

Mechanistic Studies of Primary Synthetic Pathways

A common pathway to 2-phenyl-4H-chromen-4-one derivatives involves the Claisen-Schmidt condensation of a 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde (B42025) under basic conditions to form a chalcone. researchgate.net The mechanism proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, or chalcone.

This intermediate can then undergo oxidative cyclization to the chromen-4-one ring. A variety of reagents can effect this transformation. For instance, treatment with bromine in a suitable solvent can lead to the formation of the chromone, although the precise mechanism can be complex and may involve bromination of the double bond followed by intramolecular nucleophilic attack and subsequent elimination. researchgate.net Other oxidizing agents like oxone have also been employed for this purpose. nih.gov

An alternative well-established method is the Baker-Venkataraman rearrangement, which involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization to the chromen-4-one. evitachem.com

Role of Catalysis in High-Efficiency Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of chromen-4-one synthesis. Both homogeneous and heterogeneous catalysts have been explored. For instance, the use of potassium bisulfate (KHSO₄) as a recyclable catalyst has been reported for the solvent-free synthesis of flavones, offering high yields and easy separation. researchgate.net Natural base catalysts, such as those derived from waste snail shells which are primarily composed of calcium oxide, have been shown to be effective in the aqueous, room-temperature synthesis of related 2-amino-4H-chromenes, highlighting a green chemistry approach. oiccpress.com

In the context of introducing substituents, such as the proposed benzyl(methyl)amino group, metal-catalyzed cross-coupling reactions are indispensable. Palladium-catalyzed reactions, for example, are widely used for the formation of carbon-carbon and carbon-nitrogen bonds. While not a direct synthesis of the core, these methods are crucial for the derivatization steps discussed later.

Chemo-, Regio-, and Stereoselective Synthesis Approaches

Achieving chemo-, regio-, and stereoselectivity is a significant challenge in the synthesis of complex organic molecules. For chromen-4-one derivatives, regioselectivity is often dictated by the substitution pattern of the starting materials. For instance, in the synthesis of 2-amino-4H-chromenes from resorcinol, the reaction has been observed to occur regioselectively at the C-6 position, likely due to steric hindrance from the hydroxyl groups. oiccpress.com

Stereoselectivity can be introduced through the use of chiral catalysts or auxiliaries, although this is more relevant for derivatives with stereocenters, which may or may not be present in MFCD02333776. Intramolecular cycloaddition reactions of azomethine ylides with tethered alkenes, for example, can proceed with high regio- and stereoselectivity to form complex fused heterocyclic systems containing a chromene moiety. mdpi.comnih.gov Copper(I)-catalyzed domino reactions using chiral ligands like D-glucosamine have also been shown to afford thiochromen-4-imines with high regio- and stereoselectivity. acs.org

Derivatization and Functionalization Strategies for Enhancing Research Utility

The functionalization of the chromen-4-one scaffold is crucial for modulating its biological and chemical properties. The proposed "[benzyl(methyl)amino]methyl" group in MFCD02333776 is a prime site for such modifications.

Alkylation Reactions and Their Mechanistic Aspects

Alkylation reactions can be performed on various functional groups within the molecule. For instance, a hydroxyl group on the chromen-4-one ring can be O-alkylated using an alkyl halide in the presence of a base like potassium carbonate. evitachem.com This reaction proceeds via a standard Williamson ether synthesis mechanism, involving the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction.

The nitrogen atom of the proposed benzyl(methyl)amino group is also a site for alkylation. For example, N-methylation of a secondary amine can be achieved using methyl iodide. acs.org This reaction also follows an Sₙ2 pathway. If the nitrogen is part of a primary or secondary amine, it can be alkylated via reductive amination or by reaction with an alkyl halide.

The following table summarizes a representative alkylation reaction on a related chromenone system:

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 6-hydroxychromen-4-one | α,ω-dibromoalkane | 6-(bromoalkoxy)-4H-chromen-4-one | O-Alkylation | acs.org |

| 3-{4-[(benzylamino)methyl]phenyl}-6,7-dimethoxychromen-2-one | Methyl Iodide | 3-{4-[(benzyl(methyl)amino)methyl]phenyl}-6,7-dimethoxychromen-2-one | N-Alkylation | acs.org |

This is an interactive data table. Click on the headers to sort.

Acylation Reactions for Diverse Functionalization

Acylation is another key transformation for introducing new functional groups. Hydroxyl groups on the chromen-4-one scaffold can be readily acylated using acyl chlorides or anhydrides in the presence of a base like triethylamine. nih.gov This introduces an ester functionality, which can alter the compound's lipophilicity and act as a prodrug moiety.

The amino group is also a common site for acylation, leading to the formation of amides. For instance, reaction with acryloyl chloride would introduce a reactive acrylamide (B121943) group. nih.gov The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

A representative acylation reaction is shown in the table below:

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one with a 3-OH group | Acetyl chloride, TEA | 3-acetoxy-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | O-Acylation | nih.gov |

This is an interactive data table. Click on the headers to sort.

Silylation Techniques and Their Impact on Chemical Compound Properties

Silylation is a widely utilized derivatization technique in gas chromatography (GC) that involves the replacement of an active hydrogen atom with an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comrestek.com This process is fundamental to the application of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a potent silylating agent. sigmaaldrich.com The primary purpose of silylation is to modify the properties of polar compounds containing functional groups like -OH, -COOH, -NH2, and -SH, making them more suitable for GC analysis. sigmaaldrich.comresearch-solution.com

The impact of silylation on a compound's properties is significant. Silylated derivatives generally exhibit increased volatility, reduced polarity, and greater thermal stability compared to their parent compounds. sigmaaldrich.comrestek.com This transformation is crucial for analyzing compounds that would otherwise be non-volatile or thermally labile, allowing them to be vaporized and passed through a GC column without decomposition. research-solution.comtaylorandfrancis.com The reaction proceeds via a nucleophilic attack on the silicon atom of the silyl (B83357) donor, forming a bimolecular transition state. sigmaaldrich.com The ease of derivatization for different functional groups with a given silylating agent typically follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.comsigmaaldrich.com Steric hindrance around the functional group also plays a crucial role, with reactivity for alcohols being primary > secondary > tertiary. sigmaaldrich.com

MSTFA is recognized for its high silylation potential, comparable to other common reagents like Bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com A key advantage of MSTFA is that both the reagent itself and its primary byproduct, N-Methyltrifluoroacetamide, are highly volatile, which minimizes chromatographic interference. sigmaaldrich.com The reactivity of MSTFA can be further enhanced by the addition of catalysts. Trimethylchlorosilane (TMCS) is a commonly used catalyst that increases the reactivity of the silylating agent. sigmaaldrich.commdpi.com

The effectiveness of silylation is not only dependent on the reagent but also on the reaction conditions. Parameters such as temperature and reaction time are critical and must be optimized for each specific analyte to ensure the reaction goes to completion. sigmaaldrich.com For instance, an alcohol might be fully derivatized in minutes at room temperature, whereas an amide could require hours at an elevated temperature. sigmaaldrich.com It is also imperative that silylation reactions are carried out under anhydrous conditions, as the presence of moisture can deactivate the reagent and the resulting derivatives. sigmaaldrich.com

Exploration of Novel Derivatization Reagents and Reaction Conditions

The field of chemical analysis is continually evolving, with ongoing research into novel derivatization reagents and reaction conditions to improve sensitivity, selectivity, and efficiency. Derivatization, in a broader sense, encompasses several types of reactions, including acylation and alkylation, in addition to silylation. research-solution.comgcms.cz Each of these methods aims to modify an analyte to enhance its suitability for a specific analytical technique. research-solution.com

Acylation involves the introduction of an acyl group into a molecule, converting compounds with active hydrogens into esters, thioesters, and amides. research-solution.com Alkylation, the addition of an alkyl group, is another method to reduce the polarity of compounds containing acidic hydrogens, such as carboxylic acids and phenols, by forming ethers, esters, and N-alkylamides. gcms.cz

In the context of silylation, while MSTFA is a powerful and versatile reagent, the exploration of different catalysts and reaction conditions continues to be an area of active research. For example, the use of catalysts like Trimethylsilylimidazole (TMSI) has been investigated for the specific silylation of indolyl-NH groups. sigmaaldrich.com The choice of solvent can also influence the reaction, although MSTFA itself possesses good solvent properties and can often be used without an additional solvent. sigmaaldrich.com

The development of novel derivatization reagents is driven by the need to analyze increasingly complex samples and to achieve lower detection limits. For instance, research has focused on creating reagents that introduce specific functionalities to enhance detection by mass spectrometry. While not directly related to MSTFA, the principles of developing new reagents are transferable. The goal is often to create derivatives with specific fragmentation patterns or ionization efficiencies that improve analytical performance.

The optimization of reaction conditions is another critical aspect. Studies often involve a systematic investigation of parameters like reagent concentration, catalyst type and concentration, reaction temperature, and time to achieve complete derivatization. sigmaaldrich.commdpi.com This ensures accurate and reproducible analytical results. For complex matrices, such as biological fluids, robust derivatization methods are essential to minimize matrix effects and ensure reliable quantification of target analytes. nih.gov

Green Chemistry Principles in the Synthesis and Transformation of the Chemical Compound

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to all aspects of chemical synthesis and analysis. chemmethod.comresearchgate.net The use and production of derivatizing agents like MSTFA can be evaluated through the lens of these principles.

The twelve principles of green chemistry provide a framework for this evaluation. pjoes.com Key principles relevant to the synthesis and application of MSTFA include:

Prevention of Waste : The ideal synthesis would produce no waste. In the context of derivatization, this principle encourages the development of methods that are highly efficient and minimize byproducts. pjoes.com The high volatility of MSTFA and its byproduct is advantageous as it simplifies purification and reduces the potential for persistent waste. sigmaaldrich.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. pjoes.com The synthesis of MSTFA and its subsequent reaction with an analyte can be assessed for its atom economy.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. pjoes.com This principle encourages the selection of less hazardous starting materials and reagents for the synthesis of MSTFA.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. mdpi.com MSTFA's ability to act as its own solvent in many applications is a positive attribute from a green chemistry perspective, as it can reduce the need for additional organic solvents. sigmaaldrich.com

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized. pjoes.com Syntheses and derivatization reactions that can be conducted at ambient temperature and pressure are preferred.

Reduce Derivatives : Unnecessary derivatization should be minimized or avoided if possible, as it requires additional reagents and can generate waste. pjoes.com While derivatization is often necessary for GC analysis, this principle encourages the exploration of alternative analytical techniques that may not require derivatization.

Advanced Spectroscopic and Analytical Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and conformation. rsc.orgrsc.org For N-Benzhydryl-N'-cinnamylpiperazine, a combination of one-dimensional and multi-dimensional NMR experiments provides a comprehensive structural profile.

High-resolution proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. For N-Benzhydryl-N'-cinnamylpiperazine, the spectrum displays signals corresponding to the aromatic protons of the benzhydryl and cinnamyl groups, the vinyl protons of the cinnamyl moiety, the piperazine (B1678402) ring protons, and the unique benzhydryl methine proton. rsc.orginnovareacademics.in

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a complex multiplet in the range of δ 7.08–7.42 ppm. rsc.org The vinyl protons of the cinnamyl group are observed as distinct signals: a doublet for the proton adjacent to the phenyl group at approximately δ 6.47 ppm and a doublet of triplets for the proton adjacent to the piperazine ring at around δ 6.22 ppm. rsc.org The characteristic methine proton of the benzhydryl group gives a singlet at δ 4.21 ppm. rsc.org The protons of the piperazine ring typically appear as broad singlets or multiplets around δ 2.4-2.6 ppm, while the methylene (B1212753) protons of the cinnamyl group adjacent to the piperazine nitrogen appear as a doublet at approximately δ 3.14 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for N-Benzhydryl-N'-cinnamylpiperazine (400 MHz, CDCl₃) Data sourced from a representative synthesis. rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.42 – 7.08 | m | - | Aromatic-H |

| 6.47 | d | 16.0 | Cinnamyl Vinyl-H |

| 6.22 | dt | 16.0, 6.4 | Cinnamyl Vinyl-H |

| 4.21 | s | - | Benzhydryl CH |

| 3.14 | d | 6.4 | Cinnamyl CH₂ |

| 2.58 - 2.42 | m | - | Piperazine-H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of N-Benzhydryl-N'-cinnamylpiperazine, each unique carbon atom gives a distinct signal. rsc.org The aromatic carbons of the benzhydryl and cinnamyl groups resonate in the downfield region, typically between δ 126 and 143 ppm. rsc.org The vinyl carbons of the cinnamyl group show signals around δ 137.2 ppm and δ 128.4 ppm. rsc.org The signal for the benzhydryl methine carbon (CH) is found at approximately δ 76.4 ppm. rsc.org The carbons of the piperazine ring appear in the range of δ 52-54 ppm, and the methylene carbon of the cinnamyl group is observed at around δ 62.0 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for N-Benzhydryl-N'-cinnamylpiperazine (101 MHz, CDCl₃) Data sourced from a representative synthesis. rsc.org

| Chemical Shift (δ, ppm) | Assignment |

| 142.8 | Aromatic C (quaternary) |

| 137.2 | Aromatic C (quaternary) |

| 132.9 | Cinnamyl Vinyl-CH |

| 128.6 | Aromatic CH |

| 128.4 | Cinnamyl Vinyl-CH |

| 128.3 | Aromatic CH |

| 127.1 | Aromatic CH |

| 126.3 | Aromatic CH |

| 76.4 | Benzhydryl CH |

| 62.0 | Cinnamyl CH₂ |

| 53.5 | Piperazine CH₂ |

| 52.0 | Piperazine CH₂ |

While specific 2D NMR spectra for MFCD02333776 are not detailed in the referenced literature, the application of these techniques is standard for unambiguous structural confirmation. rsc.org

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks. rsc.org For instance, it would show a correlation between the two vinyl protons of the cinnamyl group and also between the vinyl proton and the adjacent methylene protons, confirming their connectivity. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). rsc.orginnovareacademics.in This experiment would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, such as matching the benzhydryl methine proton at δ 4.21 ppm to the carbon at δ 76.4 ppm. rsc.orginnovareacademics.in

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds). rsc.orginnovareacademics.in This is crucial for connecting different fragments of the molecule. For example, an HMBC spectrum would show correlations from the benzhydryl proton to the carbons of the attached phenyl rings and, importantly, to the carbons of the piperazine ring, confirming the N-benzhydryl linkage. rsc.org Similarly, correlations between the cinnamyl methylene protons and the piperazine carbons would verify the N-cinnamyl substitution. rsc.org

The conformational behavior of the piperazine ring can also be studied, often showing evidence of chair interconversion which can be investigated using temperature-dependent NMR spectroscopy. rsc.org

Solid-state NMR (ssNMR) spectroscopy is a technique used to study materials in the solid phase, including crystalline powders and amorphous solids. nih.govnih.gov Unlike in liquid-state NMR where rapid molecular tumbling averages out anisotropic interactions, in solid-state NMR these interactions provide valuable structural information. nih.gov Techniques like Magic Angle Spinning (MAS) are employed to reduce spectral line broadening and improve resolution.

For N-Benzhydryl-N'-cinnamylpiperazine, ssNMR could be used to:

Characterize different polymorphic (crystalline) forms, which may exhibit distinct ¹³C chemical shifts due to differences in molecular packing and conformation in the crystal lattice.

Study the conformation of the molecule in the solid state, which may differ from its conformation in solution.

Analyze amorphous or poorly crystalline samples where diffraction methods are not applicable. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a compound's elemental formula. The molecular formula of N-Benzhydryl-N'-cinnamylpiperazine is C₂₆H₂₈N₂. The theoretical monoisotopic mass for the protonated molecule [M+H]⁺ is calculated to be 369.2325. Experimental HRMS analysis would be expected to find a mass that corresponds very closely to this theoretical value, confirming the elemental composition. innovareacademics.in

Further analysis using tandem mass spectrometry (MS/MS) on the precursor ion (m/z 369.2325) reveals characteristic fragmentation patterns. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzhydryl cation (m/z 167), and cleavage of the bond between the cinnamyl group and the piperazine ring. These fragmentation data provide definitive structural evidence.

Hyphenated MS Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are indispensable for the identification and quantification of specific compounds within complex matrices. For a compound like 4-Methoxy-2-nitro-N-(phenylsulfonyl)aniline, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer powerful analytical solutions.

GC-MS Analysis: Due to its molecular weight and potential for volatility upon derivatization, GC-MS could be employed for the analysis of MFCD02333776. In a typical GC-MS workflow, the compound would first be separated from other components of a mixture based on its boiling point and interactions with the stationary phase of the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum would display a molecular ion peak corresponding to the mass of the compound and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint that aids in structural confirmation.

LC-MS Analysis: LC-MS is arguably the more common and versatile technique for a compound of this nature, as it does not require the analyte to be volatile. In an LC-MS analysis, 4-Methoxy-2-nitro-N-(phenylsulfonyl)aniline would be separated via high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of column (e.g., C18) and mobile phase would be optimized to achieve good separation. Following elution, the compound would be ionized using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods typically generate a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, minimizing fragmentation and providing a clear indication of the molecular weight.

Tandem Mass Spectrometry (MS/MS) for Structural Information

To gain deeper structural insights, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific ion of interest (the precursor ion), such as the molecular ion or a protonated/deprotonated molecule of MFCD02333776, is selected and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. This process provides detailed information about the compound's structure by revealing how it breaks apart. For 4-Methoxy-2-nitro-N-(phenylsulfonyl)aniline, MS/MS analysis would be expected to yield fragments corresponding to the cleavage of the sulfonamide bond, loss of the nitro group, or fragmentation of the aromatic rings. The precise masses of these fragments help to piece together the molecular structure, confirming the connectivity of the methoxy, nitro, and phenylsulfonyl groups to the aniline (B41778) core.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy techniques are crucial for identifying the functional groups and characterizing the chemical bonds present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For 4-Methoxy-2-nitro-N-(phenylsulfonyl)aniline, the FTIR spectrum would be expected to show characteristic absorption bands.

Interactive Data Table: Expected FTIR Peaks for MFCD02333776

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3200-3400 | Sulfonamide |

| Aromatic C-H Stretch | 3000-3100 | Aromatic Rings |

| Asymmetric SO₂ Stretch | 1330-1370 | Sulfonyl Group |

| Symmetric SO₂ Stretch | 1140-1180 | Sulfonyl Group |

| Asymmetric NO₂ Stretch | 1500-1560 | Nitro Group |

| Symmetric NO₂ Stretch | 1335-1355 | Nitro Group |

| C-O-C Stretch | 1200-1275 | Methoxy Group |

| Aromatic C=C Bending | 1400-1600 | Aromatic Rings |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It provides information about molecular vibrations, particularly for non-polar bonds and symmetric vibrations which may be weak or absent in an FTIR spectrum. For 4-Methoxy-2-nitro-N-(phenylsulfonyl)aniline, Raman spectroscopy would be particularly useful for observing the vibrations of the S=O bonds in the sulfonyl group and the symmetric vibrations of the aromatic rings and the nitro group. The combination of FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in its unambiguous identification and structural characterization.

Other Advanced Spectroscopic Techniques for Specialized Research

Mössbauer Spectroscopic Characterization (if applicable to the Chemical Compound)

Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes, most commonly iron-57 (B1207913) (⁵⁷Fe). It is exquisitely sensitive to the local chemical environment of the Mössbauer-active nucleus, providing information on oxidation states, coordination geometry, and magnetic properties.

For the chemical compound 4-Methoxy-2-nitro-N-(phenylsulfonyl)aniline (MFCD02333776), Mössbauer spectroscopy is not applicable . This is because the technique relies on the presence of a specific Mössbauer-active isotope within the molecule's structure. The elemental composition of this compound is carbon, hydrogen, nitrogen, oxygen, and sulfur. None of these elements in their natural abundance have isotopes suitable for conventional Mössbauer spectroscopy. Therefore, this technique would not be used for the characterization of this specific organic compound unless it were intentionally complexed with a Mössbauer-active element like iron or tin for specialized research purposes, which is not inherent to its structure.

Table of Compound Names

| Identifier | Chemical Name |

| MFCD02333776 | 4-Methoxy-2-nitro-N-(phenylsulfonyl)aniline |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a compound like 2-amino-5-bromo-3-hydroxypyridine, XPS could provide invaluable information about its surface chemistry, particularly if it were to be studied in a solid state, as a thin film, or adsorbed onto a substrate.

Analysis would involve irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nanometers of the material. The binding energy of the photoelectrons can be calculated, which is characteristic of each element. Furthermore, shifts in these binding energies can indicate the chemical bonding environment.

Hypothetical XPS Data for 2-amino-5-bromo-3-hydroxypyridine:

| Element | Orbital | Expected Binding Energy (eV) | Information Gleaned |

| Carbon | C 1s | ~284-288 | Distinguishing between C-C, C-N, C-Br, and C-O bonds. |

| Nitrogen | N 1s | ~398-402 | Characterizing the amino (-NH2) group. |

| Oxygen | O 1s | ~531-534 | Characterizing the hydroxyl (-OH) group. |

| Bromine | Br 3d | ~68-70 | Confirming the presence and chemical state of bromine. |

| Pyridinic Nitrogen | N 1s | ~398.7 | Analysis of the nitrogen atom within the pyridine (B92270) ring. |

Advanced Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of 2-amino-5-bromo-3-hydroxypyridine and for separating it from its derivatives, starting materials, or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a premier technique for the analysis of non-volatile or thermally unstable compounds like 2-amino-5-bromo-3-hydroxypyridine. Method development would focus on selecting the appropriate stationary phase, mobile phase composition, and detector to achieve optimal separation and quantification.

Given the compound's polarity due to the amino and hydroxyl groups, a reverse-phase HPLC method would likely be most effective.

Illustrative HPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar stationary phase interacts well with the pyridine ring, while allowing elution with a polar mobile phase. |

| Mobile Phase | Acetonitrile (B52724) and Water (with 0.1% formic acid) | A gradient elution, starting with a higher percentage of water and increasing the acetonitrile concentration, would separate compounds of varying polarity. Formic acid helps to protonate the amino group and suppress the ionization of the hydroxyl group, leading to sharper peaks. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Detector | UV-Vis Diode Array Detector (DAD) | The pyridine ring is a chromophore, allowing for detection via UV absorbance, likely in the 254-280 nm range. A DAD provides spectral information, aiding in peak identification and purity assessment. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Gas Chromatography (GC) Method Development and Optimization

Gas Chromatography is best suited for volatile and thermally stable compounds. Direct analysis of 2-amino-5-bromo-3-hydroxypyridine by GC could be challenging due to its polarity and potential for thermal degradation. The presence of the hydroxyl and amino groups increases its boiling point and can cause peak tailing due to interactions with the stationary phase.

To overcome these challenges, a derivatization step is often employed. The hydroxyl and amino groups can be converted to less polar, more volatile derivatives (e.g., by silylation with BSTFA or acylation).

Potential GC Method Parameters (after derivatization):

| Parameter | Condition | Rationale |

| Column | DB-5 or similar (5% phenyl-methylpolysiloxane) | A mid-polarity column suitable for a wide range of derivatized compounds. |

| Inlet Temperature | 250 °C | High enough to ensure rapid volatilization of the derivatized analyte without causing degradation. |

| Carrier Gas | Helium or Hydrogen | Inert gases to carry the analyte through the column. |

| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, then ramp to 280 °C at 10 °C/min) | A programmed temperature ramp is essential for separating compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides general sensitivity to organic compounds. MS offers definitive identification based on the mass-to-charge ratio of the fragmented ions. |

Advanced Separation Techniques

For complex separation challenges involving 2-amino-5-bromo-3-hydroxypyridine and its closely related derivatives or isomers, more advanced techniques may be necessary.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often faster and uses less organic solvent than HPLC. For a polar compound like 2-amino-5-bromo-3-hydroxypyridine, a polar co-solvent (e.g., methanol) would be added to the CO2 to increase elution strength. Chiral SFC could be particularly useful for separating enantiomers if chiral derivatives were synthesized.

Capillary Electrophoresis (CE): CE separates compounds based on their charge-to-mass ratio in an electric field. This technique offers very high separation efficiency. For 2-amino-5-bromo-3-hydroxypyridine, its ability to be protonated (amino group) or deprotonated (hydroxyl group) depending on the buffer pH makes it an excellent candidate for CE analysis, particularly for separating it from impurities with different pKa values.

Development and Validation of Robust Analytical Methods

Once a chromatographic method (e.g., HPLC) is developed, it must be validated to ensure it is reliable, reproducible, and fit for its intended purpose, such as quality control or in-process monitoring. Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH).

Key Validation Parameters for an HPLC Method for 2-amino-5-bromo-3-hydroxypyridine:

| Parameter | Description | Acceptance Criteria Example |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). | The peak for the main compound should be well-resolved from other peaks (Resolution > 2), and peak purity analysis (using a DAD) should show no co-eluting impurities. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A calibration curve of at least five concentration levels should yield a correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples should be between 98.0% and 102.0%. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision). | Relative Standard Deviation (RSD) should be ≤ 2%. |

| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Small changes in mobile phase composition (±2%), pH (±0.2), or column temperature (±5 °C) should not significantly affect the results. |

By systematically developing and validating such analytical methods, researchers can ensure the quality and consistency of 2-amino-5-bromo-3-hydroxypyridine used in further scientific investigations.

Compound Names Mentioned

| Identifier/Name |

| 2-amino-5-bromo-3-hydroxypyridine |

| Acetonitrile |

| Formic acid |

| Helium |

| Hydrogen |

| Carbon Dioxide |

| Methanol |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

Computational and Structural Insights into MFCD02333776 Fall Short of Specific Studies

An in-depth review of available scientific literature reveals a notable absence of specific computational chemistry and structure-activity relationship (SAR) studies for the chemical compound MFCD02333776, chemically identified as 4-methoxy-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. Despite the growing importance of computational methods in modern drug discovery and materials science, this particular molecule has not been the specific subject of published research in the areas of quantum chemical calculations, molecular dynamics simulations, or detailed ligand-target interaction analyses.

While computational studies are prevalent for compounds with similar structural features—such as benzamide derivatives, molecules containing trifluoromethyl groups, and piperazine moieties—the direct application of these methods to MFCD02333776 is not documented in the reviewed literature. Methodologies like Density Functional Theory (DFT) and ab initio calculations, which are critical for understanding electronic structure and reactivity, have been extensively applied to other, related molecules to elucidate their electronic properties and energy landscapes. Similarly, molecular dynamics (MD) simulations are a standard tool for exploring the conformational dynamics and solvent interactions of complex organic molecules. Furthermore, molecular docking is a widely used technique to predict the binding modes and affinities of potential drug candidates with their biological targets.

However, the scientific community has yet to publish research that applies these specific computational techniques directly to 4-methoxy-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. Consequently, a detailed analysis of its electronic properties, conformational dynamics, and specific interactions with biological targets, based on dedicated computational studies, cannot be provided at this time. The absence of such focused research precludes the generation of specific data tables and detailed findings as requested.

Future research initiatives would be necessary to generate the specific computational and SAR data for MFCD02333776, which could illuminate its potential applications and properties.

Computational Chemistry and Structure Activity Relationship Sar Studies of the Chemical Compound

Molecular Docking and Ligand-Target Interaction Analysis (In Vitro Focus)

Elucidation of Specific Interaction Sites and Residues

To understand the biological activity of a compound, identifying its specific binding interactions with a biological target is paramount. This is typically achieved through molecular docking and molecular dynamics (MD) simulations. For a compound like MFCD02333776, once a target is identified, its three-dimensional structure would be obtained from a repository such as the Protein Data Bank.

Molecular docking simulations would then be performed to predict the most likely binding pose of the compound within the active site of the target. These simulations calculate the binding affinity and score various poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts.

Following docking, MD simulations would provide a dynamic view of the compound-target complex over time. This allows for the assessment of the stability of the binding pose and the identification of key amino acid residues that form lasting and significant interactions with the ligand. Analysis of these simulations can reveal crucial hydrogen bonds, salt bridges, and van der Waals interactions that are essential for binding.

Table 1: Illustrative Example of Key Interacting Residues for a Hypothetical Ligand

| Interaction Type | Ligand Atom/Group | Target Residue | Distance (Å) |

| Hydrogen Bond | O1 | TYR 234 (OH) | 2.8 |

| Hydrogen Bond | N2 | ASP 189 (OD1) | 3.1 |

| Pi-Pi Stacking | Aromatic Ring | PHE 330 | 3.5 |

| Hydrophobic | Methyl Group | LEU 198, VAL 201 | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity (Non-Clinical)

For a series of analogs of a compound like MFCD02333776, a QSAR model could be developed to predict their biological activity. This involves calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their molecular structure, such as electronic, steric, and hydrophobic properties.

Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates a selection of these descriptors with the observed biological activity. The predictive power of the model is assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

Identification of Key Structural Features for Desired Activity

A validated QSAR model can provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity. By analyzing the descriptors that are included in the final QSAR equation, researchers can identify the key molecular properties that govern the activity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule could lead to enhanced activity. This information is instrumental in guiding the rational design of new, more potent compounds.

Application of Machine Learning and Artificial Intelligence in Computational Chemistry for the Chemical Compound

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in computational chemistry to accelerate drug discovery. For a novel compound, ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, untested molecules.

These models can be used for virtual screening of large compound libraries to identify potential hits, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even generate novel molecular structures with desired characteristics. The use of AI can significantly reduce the time and cost associated with the early stages of drug development.

Theoretical Investigations of Reaction Mechanisms and Reaction Pathways Involving the Chemical Compound

Theoretical chemistry methods, such as Density Functional Theory (DFT), can be employed to investigate the reactivity of a chemical compound and to elucidate the mechanisms of chemical reactions in which it participates.

For MFCD02333776, if its structure were known, DFT calculations could be used to determine its electronic structure, including the energies of its frontier molecular orbitals (HOMO and LUMO), which provide insights into its reactivity. These calculations can also be used to model the transition states of potential reactions, allowing for the determination of activation energies and the prediction of the most favorable reaction pathways. This information is crucial for understanding the metabolic fate of a compound or for designing synthetic routes.

Mechanistic Investigations of the Chemical Compound in Non Clinical Biological Systems

Receptor Binding and Ligand-Target Interactions (In Vitro Studies)

Understanding how a chemical compound interacts with its target receptors is a critical aspect of its pharmacological characterization. In vitro receptor binding assays are essential tools for this purpose.

Binding Affinity : This refers to the strength of the interaction between a ligand (the chemical compound) and its receptor. nih.gov It is typically quantified by the dissociation constant (K_d) or the inhibition constant (K_i). A lower K_d or K_i value indicates a higher binding affinity. nih.gov Radioligand binding assays are a common method to determine binding affinity, where a labeled ligand competes with the unlabeled test compound for binding to the receptor. merckmillipore.comnih.gov

Selectivity Profiling : It is rare for a compound to interact with only one receptor. Selectivity profiling involves testing the compound against a panel of different receptors to determine its binding profile. A highly selective compound will exhibit high affinity for its intended target receptor and low or no affinity for other receptors. This is a crucial step in drug discovery to minimize off-target effects.

Interactive Data Table: Hypothetical Binding Affinity Data

Since no experimental data exists for MFCD02333776, the following table is a hypothetical example of how binding affinity data would be presented.

| Target Receptor | Ligand | K_i (nM) | Assay Type |

| Receptor A | MFCD02333776 | Data not available | Radioligand Competition |

| Receptor B | MFCD02333776 | Data not available | Radioligand Competition |

| Receptor C | MFCD02333776 | Data not available | Radioligand Competition |

As no specific compounds were mentioned in the available literature in relation to MFCD02333776, a table of compound names has not been included.

Characterization of Receptor-Ligand Binding Kinetics (Association and Dissociation Rates)

The primary molecular target of 5-Aza-2'-deoxycytidine (Decitabine) is DNA methyltransferase (DNMT). Unlike classical receptor-ligand interactions characterized by reversible binding and quantifiable association (k_on) and dissociation (k_off) rates, Decitabine functions as a mechanism-based inhibitor. Its active form, decitabine triphosphate, is incorporated into replicating DNA. When DNMT attempts to methylate this analogue, a stable covalent bond is formed between the enzyme and the decitabine-substituted DNA. nih.gov This effectively traps the enzyme, leading to its degradation and subsequent DNA hypomethylation. nih.govnih.gov

Investigation of Allosteric Modulation of Receptors by the Chemical Compound

Current scientific literature does not support the role of 5-Aza-2'-deoxycytidine as an allosteric modulator of any receptor. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand, thereby altering the receptor's response. rsc.orgnih.govnih.gov The well-established mechanism of action for Decitabine involves its direct incorporation into DNA and subsequent covalent inhibition of the active site of DNA methyltransferases. nih.govlife-science-alliance.org This is a direct, mechanism-based inhibition rather than an allosteric modulation.

Interactions with Other Biomolecules and Cellular Components (In Vitro)

Binding to Nucleic Acids (e.g., DNA, RNA)

As a deoxycytidine analogue, 5-Aza-2'-deoxycytidine is a prodrug that, once transported into the cell, is phosphorylated to its active triphosphate form. This active metabolite is then incorporated into newly synthesized DNA during the S-phase of the cell cycle by DNA polymerase. nih.gov This incorporation is a critical step for its therapeutic effect, as it is the presence of the aza-group in the DNA strand that leads to the trapping of DNMT. nih.gov

While the related compound 5-azacytidine can be incorporated into both RNA and DNA, with a larger fraction being incorporated into RNA, 5-Aza-2'-deoxycytidine, due to its deoxyribose sugar, is primarily incorporated into DNA. nih.gov

Interactions with Other Protein Classes (e.g., Transporters, Structural Proteins)

The cellular uptake of 5-Aza-2'-deoxycytidine is mediated by nucleoside transporters. Following its transport into the cell, it is phosphorylated by deoxycytidine kinase (dCK) as the initial and rate-limiting step for its activation.

The most significant protein interaction of 5-Aza-2'-deoxycytidine is with DNA methyltransferases (DNMTs), particularly DNMT1. nih.gov The incorporation of the compound into DNA leads to the formation of a covalent adduct between the DNMT enzyme and the DNA, which results in the enzyme's degradation by the proteasome. nih.gov

Furthermore, the DNA damage caused by the trapping of DNMTs by 5-Aza-2'-deoxycytidine can lead to the activation of various proteins involved in the DNA damage response pathway.

Membrane Interactions and Lipid Binding

Direct interactions of 5-Aza-2'-deoxycytidine with cellular membranes or lipids are not a described part of its primary mechanism of action. Its entry into cells is facilitated by protein transporters rather than passive diffusion across the lipid bilayer. However, research into drug delivery systems has explored the use of lipid-based nanocarriers to improve the oral bioavailability of Decitabine. nih.gov These studies focus on the formulation of the drug within lipid nanoparticles to enhance its transport and stability, rather than a direct biological interaction of the drug itself with cellular membranes. nih.gov

Mechanistic Studies in Cellular and Subcellular Models (In Vitro, Non-Human)

The mechanistic effects of 5-Aza-2'-deoxycytidine have been extensively studied in a variety of non-human in vitro models, primarily using cancer cell lines. These studies have elucidated its role as a potent epigenetic modifier.

At low concentrations, Decitabine leads to the hypomethylation of DNA, which can reactivate previously silenced tumor suppressor genes. nih.gov This effect is a direct consequence of the depletion of active DNMT1. nih.gov In contrast, higher concentrations of Decitabine can induce cytotoxicity through the formation of non-functional DNA during replication, leading to cell death. nih.gov

In vitro studies in various cancer cell lines have demonstrated that treatment with 5-Aza-2'-deoxycytidine can lead to a range of cellular responses, including:

Induction of Apoptosis: In human T-acute lymphoblastic leukemia (T-ALL) cells (CCRF-CEM), Decitabine was shown to inhibit proliferation and accelerate apoptosis. nih.gov

Cell Cycle Arrest: The compound can cause cell cycle arrest, often in the S-phase, due to the DNA damage response. selleckchem.com

Cellular Differentiation: In some cancer cell models, Decitabine has been shown to promote cellular differentiation.

The table below summarizes the observed in vitro effects of 5-Aza-2'-deoxycytidine in various cancer cell lines.

| Cell Line | Cancer Type | Observed In Vitro Effects |

| SNU719, NCC24, KATOIII | Gastric Cancer | Inhibition of proliferation nih.gov |

| Kasumi-1 | Acute Myeloid Leukemia | Inhibition of proliferation, induction of apoptosis, DNA hypomethylation researchgate.net |

| CCRF-CEM | T-acute Lymphoblastic Leukemia | Inhibition of proliferation, acceleration of apoptosis nih.gov |

These in vitro studies have been instrumental in understanding the molecular mechanisms underlying the therapeutic effects of 5-Aza-2'-deoxycytidine.

Analysis of Intracellular Signaling Pathways Modulated by the Chemical Compound

The interaction of N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide with TSPO initiates a cascade of intracellular events, although the precise signaling pathways are still under investigation. The modulation of these pathways is largely attributed to the role of TSPO in mitochondrial-nuclear communication, which can subsequently alter gene expression and various cellular activities. nih.govmdpi.com

Research has indicated that TSPO and its ligands are involved in several key signaling areas:

Steroidogenesis: A primary function associated with TSPO is the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is a critical step in the synthesis of steroids and neurosteroids. mdpi.comnih.gov By acting as a TSPO agonist, the compound can potentially modulate the synthesis of these signaling molecules.

Inflammatory Signaling: TSPO expression is notably upregulated in activated microglia and astrocytes, making it a biomarker for neuroinflammation. mdpi.comnih.govnih.gov The binding of ligands like N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide to TSPO is associated with immunomodulatory effects. mdpi.com Studies suggest that TSPO may regulate the release of pro-inflammatory cytokines, and its activation can influence inflammatory pathways such as those involving the MAPK and PKCε signal transduction pathways. mdpi.commdpi.com

Apoptosis and Cell Proliferation: TSPO is linked to the regulation of programmed cell death (apoptosis) and cell proliferation. nih.govmdpi.com It is thought to interact with the mitochondrial permeability transition pore (mPTP), which plays a role in initiating apoptosis. nih.gov Ligand binding to TSPO can influence the release of apoptotic factors like cytochrome c from the mitochondria. nih.gov

Reactive Oxygen Species (ROS) Modulation: As a component of the mitochondrial machinery, TSPO is involved in the management of oxidative stress. It interacts with reactive oxygen species, which are key components of the inflammatory response in microglia. mdpi.com

The following table summarizes the key intracellular signaling pathways potentially modulated by N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide through its interaction with TSPO.

| Signaling Pathway | Potential Effect of Compound Binding to TSPO | Key Associated Cellular Processes |

| Steroidogenesis | Modulation of cholesterol transport into mitochondria | Synthesis of steroid hormones and neurosteroids |

| Inflammatory Pathways (e.g., MAPK, PKCε) | Regulation of pro-inflammatory cytokine release | Neuroinflammation, immune response |

| Apoptotic Pathways (e.g., involving mPTP) | Influence on the release of apoptotic factors | Programmed cell death, cell survival |

| Oxidative Stress Signaling | Modulation of reactive oxygen species (ROS) levels | Cellular response to oxidative damage |

Effects on Organelle Function and Cellular Processes

The primary site of action for N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide is the mitochondrion, a critical organelle for cellular energy production and signaling. nih.govgenome.govmedicalnewstoday.comkhanacademy.org The compound's effects on organelle function are therefore centered on its interaction with the TSPO protein located on the outer mitochondrial membrane. nih.govmdpi.com

Mitochondrial Function:

Mitochondria are central to cellular life, responsible for generating the majority of the cell's adenosine triphosphate (ATP) through oxidative phosphorylation. nih.govgenome.govmedicalnewstoday.comnih.gov The binding of N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide to TSPO can influence several aspects of mitochondrial function:

Mitochondrial Respiration and Membrane Potential: TSPO is believed to play a role in regulating mitochondrial respiration and maintaining the mitochondrial membrane potential, which is essential for ATP synthesis. nih.gov

Calcium Homeostasis: Mitochondria are key regulators of intracellular calcium levels. TSPO's proximity to other mitochondrial membrane proteins suggests it may influence calcium transport and homeostasis. nih.gov

Mitochondrial Quality Control: TSPO has been implicated in processes such as mitophagy, the selective degradation of mitochondria, which is a crucial aspect of cellular quality control. nih.gov

Broader Cellular Processes:

The influence of this compound on mitochondrial function extends to broader cellular processes, including:

Cell Growth and Differentiation: Through its role in energy metabolism and signaling, TSPO and its ligands can impact cell proliferation and differentiation. nih.govmdpi.com

Neuroinflammation and Glial Cell Activation: A significant body of research on N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide has utilized its radiolabeled forms for positron emission tomography (PET) imaging of neuroinflammation. nih.govnih.govnih.gov Increased binding of the compound is observed in activated microglia, indicating its utility as a marker for this cellular process. nih.govnih.gov

The table below outlines the effects of the compound on organelle function and related cellular processes.

| Organelle/Process | Specific Effect Mediated by Compound-TSPO Interaction |

| Mitochondria | Modulation of respiration, membrane potential, and calcium homeostasis. |

| Cellular Energy Metabolism | Potential influence on ATP synthesis via effects on mitochondrial function. |

| Cell Signaling | Involvement in mitochondria-to-nucleus signaling, affecting gene expression. |

| Neuroinflammation | Binds to upregulated TSPO in activated microglia, serving as a biomarker. |

| Apoptosis | Potential regulation of the mitochondrial permeability transition pore. |

Interaction with Microbial Systems and Pathogens (if applicable)

Based on a comprehensive review of the available scientific literature, there is currently no information regarding the interaction of N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide with microbial systems or pathogens. Research on this compound has been predominantly focused on its role as a ligand for the translocator protein (TSPO) in mammalian systems, particularly in the context of neuroinflammation and as an imaging agent. Therefore, this subsection is not applicable at this time.

Based on the conducted research, there is no publicly available scientific information or research data regarding the chemical compound identified as "MFCD02333776". This identifier appears to be a product catalog number specific to certain chemical suppliers and does not correspond to a substance with documented properties, applications, or research findings in the public domain.

Therefore, it is not possible to generate an article on the potential applications and future research directions of "MFCD02333776" in materials science, catalysis, or its environmental transformation pathways as no scientific literature or data on these aspects could be found.

Potential Applications and Future Research Directions Involving the Chemical Compound

Environmental Transformation Pathways and Fate Studies (if applicable)

Mechanistic Understanding of Degradation and Transformation Processes

The stability and degradation profile of a pharmaceutical compound are critical for understanding its behavior. Forced degradation studies on Roxadustat have been conducted to identify potential impurities and understand its stability under various stress conditions. Research has shown that Roxadustat is stable under thermal and oxidative stress but degrades under acidic, basic, and photolytic conditions. nih.gov

A detailed study using reverse-phase HPLC and LC-Q-TOF/MS identified nine distinct degradation products (DPs). nih.gov Two major degradation impurities, DP-4 and DP-5, were isolated and their structures confirmed using NMR. nih.gov Notably, one degradation product, DP-4, was found to be a common impurity under alkaline hydrolysis, neutral hydrolysis, and photolysis. nih.gov This particular impurity contains an aziridine (B145994) moiety, which raised a toxicity alert in in-silico predictions. nih.gov

Table 1: Degradation Profile of Roxadustat under Forced Conditions

| Condition | Stability | Observed Degradation Products (DPs) | Key Findings |

|---|---|---|---|

| Acidic Hydrolysis | Unstable | DP-1, DP-2, DP-3 | Significant degradation occurs. |

| Alkaline Hydrolysis | Unstable | DP-4, DP-6, DP-7 | DP-4 is a major impurity. |

| Neutral Hydrolysis | Unstable | DP-4 | DP-4 is a common degradation product. |

| Oxidative (H₂O₂) | Stable | None significant | Resistant to oxidative degradation. |

| Thermal (Solid State) | Stable | None significant | Stable under heat stress in solid form. |

| Photolytic | Unstable | DP-4, DP-8, DP-9 | Degrades upon exposure to light. |

Data sourced from Kumar et al. (2023). nih.gov

Interactions with Environmental Compartments

Understanding the environmental fate of Roxadustat is crucial for assessing its broader impact. Following oral administration in humans, approximately 96% of a radiolabelled dose is recovered, with 50% found in feces and 46% in urine. nih.gov Unchanged Roxadustat accounts for 28% of the dose excreted in feces and less than 2% in urine, indicating that both the parent compound and its metabolites enter the environment primarily through wastewater systems. nih.gov

The compound's instability under acidic, basic, and photolytic conditions suggests it may undergo transformation in various environmental compartments. nih.gov For instance, in sunlit surface waters or soils with varying pH, Roxadustat could degrade into its various byproducts. The nature of these transformation products, particularly those with predicted toxicity like DP-4, warrants further investigation into their environmental persistence, bioavailability, and potential ecological effects. nih.gov

Future Research Avenues and Emerging Concepts for the Chemical Compound

The unique mechanism of Roxadustat has opened up numerous avenues for future research, extending from the creation of new analogs to the exploration of novel therapeutic areas and the use of advanced computational and data-integration techniques.

Rational Design and Synthesis of Next-Generation Analogs

The development of Roxadustat has spurred research into its synthesis and the creation of related compounds with potentially improved properties. Scalable synthesis methods for Roxadustat have been developed, providing a framework for producing analogs. acs.org Research into solid-state forms has led to the development of cocrystals with substances like L-proline, nicotinamide, and urea, which can alter physicochemical properties such as solubility and stability. nih.gov

Future rational design could focus on modifying the core structure to enhance target specificity for HIF-prolyl hydroxylase domain 2 (HIF-PHD2) or to modulate interactions with other biological targets. nih.gov Computational studies have proposed alternative scaffolds, such as the pyrimidine-based antifolate structure of Pemetrexed, as potentially effective inhibitors of PHD2, suggesting that future design efforts could explore entirely different chemical classes to achieve similar or enhanced therapeutic effects. nih.gov

Exploration of Novel Biological Targets and Mechanistic Paradigms (Non-Clinical)

Beyond its established role in erythropoiesis, Roxadustat is being investigated for a range of other biological effects, suggesting it may influence multiple signaling pathways. nih.gov

Lipid Metabolism: Studies have shown that Roxadustat treatment can lead to a reduction in total cholesterol levels, independent of statin use. medsci.orgresearchgate.netkarger.com This suggests an interaction with lipid metabolism pathways, potentially through HIF-mediated regulation of genes like 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). medsci.org

Cell Proliferation and Fibrosis: Research indicates that Roxadustat can inhibit the proliferation of mesangial cells, a key pathological feature in diabetic kidney disease. frontiersin.org This effect appears to be mediated through the HIF-1α/p53/p21 pathway. frontiersin.org The connection between HIF stabilization and tissue fibrosis is also an active area of research, with studies suggesting that HIF stabilization prior to ischemic events could reduce renal fibrosis. nih.gov

Mitochondrial Function: In preclinical models of heat stroke and Parkinson's disease, Roxadustat has shown neuroprotective effects by regulating mitochondrial function and redox biology. sciopen.com It appears to protect against mitochondrial damage and dysfunction, highlighting a potential therapeutic role in conditions characterized by oxidative stress. sciopen.comfrontiersin.org

Integration of Multi-Omics Data with Mechanistic Studies

To unravel the complex mechanisms of Roxadustat, researchers are integrating data from proteomics and metabolomics. A key study analyzed urine from patients treated with Roxadustat, identifying significant alterations in 46 proteins and 207 metabolites. rsc.orgresearchgate.netnih.gov

This multi-omics approach revealed that Roxadustat treatment significantly impacts several metabolic and signaling pathways. rsc.orgrsc.org The integration of these datasets provides a holistic view of the drug's systemic effects and helps to uncover novel mechanisms beyond its primary target.

Table 2: Key Pathways Altered by Roxadustat Identified via Multi-Omics Analysis

| Pathway | Observed Changes | Potential Implication |

|---|---|---|

| Ras Signalling Pathway | Proteins altered | Renoprotective effects |

| Cysteine and Methionine Metabolism | Proteins and metabolites altered | Regulation of metabolic changes |

| Arginine and Proline Metabolism | Proteins and metabolites altered | Influence on amino acid metabolism |

| Cholesterol Metabolism | Metabolites altered | Lipid-lowering effects |

Data sourced from You et al. (2023). rsc.orgresearchgate.netnih.govrsc.org

Development of Advanced Computational Models for Complex Biological Systems

Advanced computational models are becoming indispensable for understanding the pharmacokinetics, pharmacodynamics, and interaction profiles of drugs like Roxadustat.

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models have been developed to simulate Roxadustat's behavior in the body. These models are used to predict drug-drug interactions, such as those with statins, and to understand how diseases like severe CKD affect the drug's pharmacokinetics. researchgate.net PBPK modeling has successfully predicted that the interaction magnitude between statins and Roxadustat is similar in healthy individuals and patients with severe CKD. researchgate.net

Pharmacodynamic Modeling: The effect of Roxadustat on erythropoietin (EPO) and hemoglobin can be described using mathematical models. The initial, rapid increase in EPO can be modeled using a sigmoidal Hill equation, while the subsequent, slower rise in hemoglobin is interpreted as a linear, irreversible effect consistent with the lifespan of red blood cells. researchgate.netnih.gov

Molecular Docking and Simulation: Molecular dynamics simulations have been used to study the interaction between Roxadustat and its target, HIF-PHD2, providing insights into its binding dynamics. nih.gov Furthermore, molecular docking has been employed to predict the potential toxicity of its degradation products by assessing their interaction with proteins responsible for toxicity. nih.gov

Compound Name Reference

| Identifier/Name | Chemical Name/Synonym |

| MFCD02333776 | Roxadustat, FG-4592, N-((4-hydroxy-1-methyl-7-phenoxyisoquinolin-3-yl)carbonyl)glycine |

| Pemetrexed | N-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-L-glutamic acid |

| Valrubicin | (2S,4S)-2-(1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-((2,3,6-trideoxy-3-(trifluoroacetamido)-α-L-lyxo-hexopyranosyl)oxy)naphthacen-2-yl)-2-oxoethyl pentanoate |

| L-proline | (S)-Pyrrolidine-2-carboxylic acid |

| Nicotinamide | Pyridine-3-carboxamide |

| Urea | Carbamide |

Q & A

Q. What methodologies assess MFCD02333776’s synergistic effects with other compounds?

- Methodological Answer : Combination index (CI) calculations via the Chou-Talalay method determine synergism/antagonism. Isobolograms and high-throughput screening (HTS) platforms test multi-compound libraries. Mechanistic studies (e.g., transcriptomics) identify pathways affected by synergies .

Data Management & Reporting

Q. How should researchers document and share spectral data for MFCD02333776 to enhance transparency?

- Methodological Answer : Raw NMR, MS, and XRD datasets must be deposited in repositories (e.g., Figshare, Zenodo) with DOIs. Journals require annotated spectra in supplementary materials, including peak assignments and integration values. FAIR (Findable, Accessible, Interoperable, Reusable) principles ensure data usability .

Q. What statistical approaches validate the significance of MFCD02333776’s bioactivity in small-sample studies?

- Methodological Answer : Non-parametric tests (e.g., Mann-Whitney U) are used for non-normal distributions. Bootstrapping resampling estimates confidence intervals, while Bayesian statistics incorporate prior data to strengthen conclusions from limited samples .

Ethical & Regulatory Considerations

Q. How are ethical guidelines applied in MFCD02333776’s preclinical testing?

- Methodological Answer : Institutional Animal Care and Use Committee (IACUC) protocols mandate the 3Rs (Replacement, Reduction, Refinement). In vitro alternatives (e.g., microphysiological systems) reduce animal use. Data integrity is maintained through blind analysis and pre-registered study designs .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.